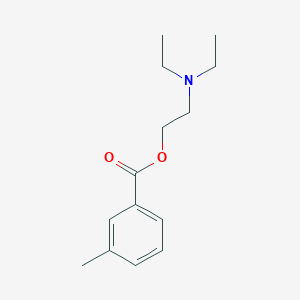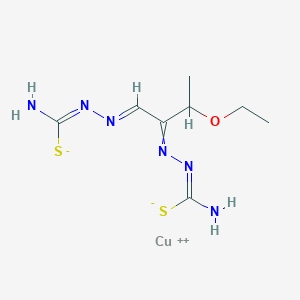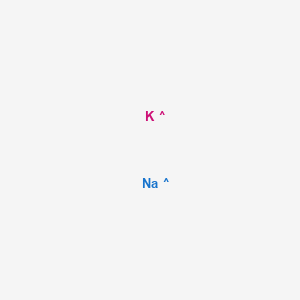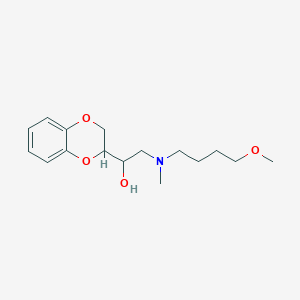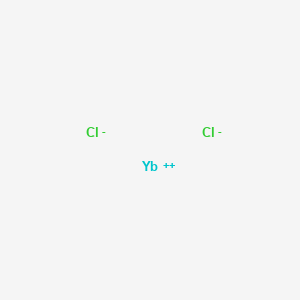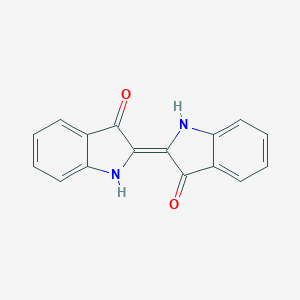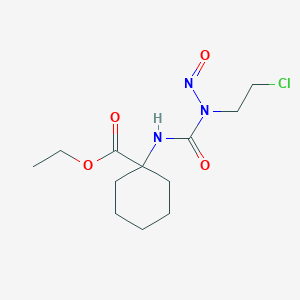
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester, commonly known as CCNU, is a synthetic drug used in the treatment of cancer. CCNU belongs to the nitrosourea class of drugs and is used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is a potent alkylating agent that works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow.
作用機序
CCNU works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow. CCNU is a potent alkylating agent that forms covalent bonds with the DNA molecule, leading to the formation of cross-links between DNA strands. This cross-linking prevents the DNA from replicating, leading to cell death. CCNU is also known to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
CCNU has both biochemical and physiological effects on the body. It is metabolized in the liver and excreted in the urine. CCNU has been shown to cause bone marrow suppression, leading to a decrease in white blood cells, red blood cells, and platelets. CCNU has also been shown to cause gastrointestinal toxicity, leading to nausea, vomiting, and diarrhea. In addition, CCNU has been shown to cause liver toxicity and pulmonary toxicity.
実験室実験の利点と制限
CCNU has several advantages for lab experiments. It is a potent and selective anti-cancer agent that can be used to study the effects of DNA damage on cancer cells. CCNU is also relatively easy to synthesize and can be obtained in large quantities. However, CCNU has several limitations for lab experiments. It is a highly toxic substance that requires special handling and disposal procedures. CCNU is also known to be unstable in solution, which can affect its efficacy.
将来の方向性
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that are more stable in solution and have fewer side effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCNU. This information could be used to develop personalized treatment plans for cancer patients. Finally, there is a need for more research on the use of CCNU in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
合成法
CCNU is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with ethyl alcohol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
科学的研究の応用
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. CCNU is often used in combination with other chemotherapy drugs to enhance its effectiveness. CCNU has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and autoimmune disorders.
特性
CAS番号 |
13991-74-7 |
|---|---|
製品名 |
Cyclohexanecarboxylic acid, 1-(3-(2-chloroethyl)-3-nitrosoureido)-, ethyl ester |
分子式 |
C12H20ClN3O4 |
分子量 |
305.76 g/mol |
IUPAC名 |
ethyl 1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20ClN3O4/c1-2-20-10(17)12(6-4-3-5-7-12)14-11(18)16(15-19)9-8-13/h2-9H2,1H3,(H,14,18) |
InChIキー |
FPIQZBQZKBKLEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
正規SMILES |
CCOC(=O)C1(CCCCC1)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
13991-74-7 |
同義語 |
1-[3-(2-Chloroethyl)-3-nitrosoureido]cyclohexanecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



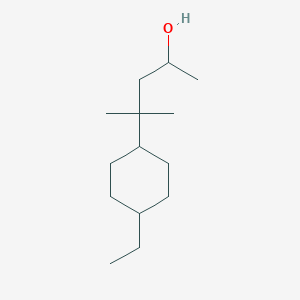
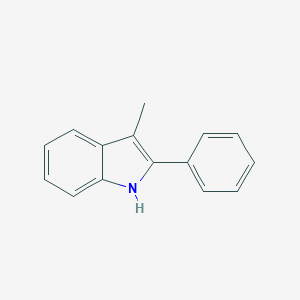
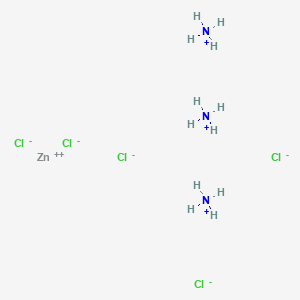
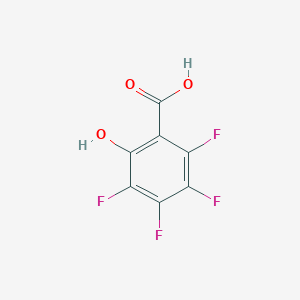

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
